molecular formula C11H12BrN3 B11852786 1-(5-Bromopyridin-3-yl)piperidine-4-carbonitrile

1-(5-Bromopyridin-3-yl)piperidine-4-carbonitrile

Cat. No.: B11852786
M. Wt: 266.14 g/mol
InChI Key: ZTJOIJLNFRGLHP-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-3-yl)piperidine-4-carbonitrile is a chemical compound with the molecular formula C11H12BrN3 It is a derivative of piperidine and pyridine, featuring a bromine atom at the 5-position of the pyridine ring and a nitrile group at the 4-position of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromopyridin-3-yl)piperidine-4-carbonitrile typically involves the reaction of 5-bromopyridine-3-carbaldehyde with piperidine-4-carbonitrile under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures efficient production with minimal waste and high consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromopyridin-3-yl)piperidine-4-carbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

1-(5-Bromopyridin-3-yl)piperidine-4-carbonitrile has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(5-Bromopyridin-3-yl)piperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Chloropyridin-3-yl)piperidine-4-carbonitrile
  • 1-(5-Fluoropyridin-3-yl)piperidine-4-carbonitrile
  • 1-(5-Iodopyridin-3-yl)piperidine-4-carbonitrile

Uniqueness

1-(5-Bromopyridin-3-yl)piperidine-4-carbonitrile is unique due to the presence of the bromine atom, which imparts specific chemical and physical properties. The bromine atom can participate in various reactions, making the compound versatile for different applications. Additionally, the combination of the piperidine and pyridine rings with the nitrile group provides a unique structural framework that can be exploited in various research fields.

Properties

Molecular Formula

C11H12BrN3

Molecular Weight

266.14 g/mol

IUPAC Name

1-(5-bromopyridin-3-yl)piperidine-4-carbonitrile

InChI

InChI=1S/C11H12BrN3/c12-10-5-11(8-14-7-10)15-3-1-9(6-13)2-4-15/h5,7-9H,1-4H2

InChI Key

ZTJOIJLNFRGLHP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C#N)C2=CC(=CN=C2)Br

Origin of Product

United States

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